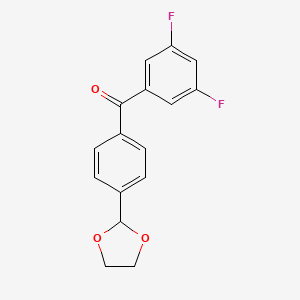

3,5-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Nuclear Magnetic Resonance Spectral Features

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic patterns that reflect the compound's structural features. The aromatic proton signals appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electronic effects of the fluorine substituents and the electron-withdrawing carbonyl group. The protons on the fluorinated phenyl ring experience deshielding effects from the electronegative fluorine atoms, while coupling between fluorine and adjacent protons creates characteristic splitting patterns.

The dioxolane ring protons produce distinctive signals that serve as diagnostic markers for this structural unit. The proton attached to the carbon atom bearing two oxygen atoms (the acetal proton) appears as a characteristic triplet in the region around 5.8 parts per million, with the multiplicity arising from coupling to the adjacent methylene protons. The methylene protons of the dioxolane ring appear as a multiplet in the aliphatic region around 4.0 parts per million, with their chemical shift reflecting the deshielding effect of the adjacent oxygen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon signals. The carbonyl carbon appears at approximately 190-200 parts per million, typical for aromatic ketones. The aromatic carbon atoms display signals in the 110-160 parts per million region, with the fluorinated carbons showing characteristic upfield shifts and coupling patterns with fluorine. The dioxolane carbons produce signals around 65 parts per million for the methylene carbons and approximately 100 parts per million for the acetal carbon.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a particularly powerful tool for characterizing the fluorine substitution pattern. The two equivalent fluorine atoms in the 3,5-positions produce a single signal, with the chemical shift providing information about the electronic environment. The fluorine signals also exhibit coupling to adjacent protons and carbons, providing additional structural confirmation and enabling the determination of coupling constants that relate to molecular geometry.

Fourier-Transform Infrared Vibrational Signatures

The Fourier-Transform Infrared spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes within the molecule. The most prominent feature is the carbonyl stretching vibration, which appears as a strong absorption band in the region around 1650-1680 cm⁻¹. This band's position is influenced by the conjugation with the aromatic rings and the electronic effects of the fluorine substituents, which can cause slight shifts in frequency compared to unsubstituted benzophenones.

The aromatic carbon-hydrogen stretching vibrations produce characteristic bands in the 3000-3100 cm⁻¹ region, appearing as medium to weak absorptions. These bands are often overlapped but can be resolved through careful spectral analysis. The aromatic carbon-carbon stretching vibrations contribute to multiple bands in the 1400-1600 cm⁻¹ region, creating a fingerprint pattern that is characteristic of the substitution pattern on the aromatic rings.

The dioxolane ring system contributes several diagnostic vibrational modes to the infrared spectrum. The carbon-oxygen stretching vibrations of the dioxolane ring appear as strong bands in the 1000-1200 cm⁻¹ region. The symmetric and antisymmetric stretching modes of the carbon-oxygen bonds create multiple bands in this region, with the exact frequencies depending on the ring conformation and substitution pattern. The methylene carbon-hydrogen stretching vibrations of the dioxolane ring produce characteristic bands around 2800-3000 cm⁻¹, distinguishable from the aromatic carbon-hydrogen stretches by their lower frequency and different intensity patterns.

The carbon-fluorine stretching vibrations represent another important spectroscopic signature, appearing as strong absorptions in the 1000-1400 cm⁻¹ region. These bands are particularly intense due to the large dipole moment change associated with carbon-fluorine bond vibrations. The presence of two fluorine atoms in equivalent positions creates characteristic splitting patterns and intensity distributions that serve as fingerprints for the specific substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular structure through the observation of characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the molecular weight of the compound. This peak serves as confirmation of the molecular formula and provides the starting point for analyzing fragmentation pathways.

The primary fragmentation pathways involve cleavage of the central ketone functionality, leading to the formation of acylium ions characteristic of benzophenone derivatives. Loss of the dioxolane-substituted benzoyl fragment produces an intense peak corresponding to the 3,5-difluorobenzoyl cation. This fragmentation is particularly favorable due to the stability of the resulting acylium ion, which is enhanced by the electron-withdrawing effects of the fluorine substituents.

Another significant fragmentation pathway involves the cleavage of the dioxolane ring system. This process can occur through multiple mechanisms, including loss of ethylene oxide (molecular weight 44) to regenerate an aldehyde functionality, or through ring-opening reactions that produce various oxygenated fragments. The loss of formaldehyde (molecular weight 30) represents another common fragmentation mode for dioxolane-containing compounds, resulting from the breakdown of the acetal linkage.

The presence of fluorine atoms introduces characteristic isotope patterns in the mass spectrum due to the monoisotopic nature of fluorine-19. The molecular ion and major fragment ions containing fluorine atoms display sharp, single peaks without the isotope splitting observed for compounds containing chlorine or bromine. This characteristic pattern serves as an additional confirmation of the fluorine content and substitution pattern.

Secondary fragmentation processes produce smaller ions that provide additional structural information. The formation of fluorinated phenyl cations through loss of carbon monoxide from the initial acylium fragments creates characteristic peaks that confirm the aromatic substitution pattern. The relative intensities of these fragment ions provide insights into the stability and preferred fragmentation pathways of the molecule under mass spectrometric conditions.

Properties

IUPAC Name |

(3,5-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-1-3-11(4-2-10)16-20-5-6-21-16/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDIRAWQEWAMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645139 | |

| Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-80-0 | |

| Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

3,5-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone has been explored as a photoinitiator for UV-curable coatings and inks. Its ability to absorb UV light efficiently allows it to initiate polymerization processes, making it valuable in the production of durable coatings and adhesives.

Fluorescent Dyes

The compound's structure suggests potential as a fluorescent dye. Fluorescent materials are crucial in biological imaging and sensing applications. Research indicates that modifications of benzophenone derivatives can enhance fluorescence properties, which could be applied in bioimaging techniques.

Organic Synthesis

Due to its unique functional groups, this compound serves as an intermediate in organic synthesis. It can facilitate the formation of complex molecules through reactions such as nucleophilic substitution and electrophilic aromatic substitution.

Case Study 1: Photoinitiation Efficiency

A study conducted on the efficiency of various photoinitiators highlighted that this compound demonstrated superior performance compared to traditional photoinitiators when used in UV-cured coatings. The compound showed a rapid polymerization rate under UV light exposure, leading to enhanced mechanical properties of the cured films.

Case Study 2: Fluorescence in Biological Imaging

Research into the fluorescence properties of benzophenone derivatives indicated that modifications could lead to significant enhancements in fluorescence intensity. In a comparative analysis, derivatives similar to this compound exhibited increased quantum yields, making them suitable candidates for development as fluorescent probes in biological applications.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and dioxolane ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzophenone Derivatives

Fluorinated benzophenones are widely studied for their enhanced stability and tailored electronic properties. Key comparisons include:

- Reactivity: Unlike unsubstituted benzophenone, which undergoes pinacolization or α-aminyl radical coupling in organic solvents, fluorinated derivatives like this compound may exhibit altered electron-transfer pathways due to fluorine’s electron-withdrawing effects. This could suppress radical recombination, favoring benzhydrol formation in ionic liquids, as observed for other fluorinated ketones .

- Synthetic Accessibility : The Wittig reaction, used for synthesizing 3,5-difluoro stilbene analogues (e.g., 3,5-difluoro-4'-nitrostilbene), highlights the utility of fluorinated benzyl precursors in constructing complex aromatic systems. Similar strategies may apply to the target compound .

Dioxolane-Functionalized Aromatics

Compounds bearing 1,3-dioxolane groups are valued for their masked carbonyl functionalities and solubility enhancements. For example:

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-trifluoromethylbutyrophenone: This analogue shares a dioxane ring but incorporates a trifluoromethyl group, increasing hydrophobicity and metabolic stability compared to the dioxolane-containing target compound .

- Natural benzophenone derivatives: Phytochemicals isolated from Syzygium aromaticum (e.g., compound 2 in ) lack fluorine but feature hydroxyl and methoxy groups, emphasizing natural vs. synthetic structural divergence .

Halogenated Benzenes and Benzoic Acids

- 2,4-Difluorobenzoic acid (CAS: 1550-35-2): Demonstrates higher acidity (pKa ~1.8) compared to non-fluorinated analogues, suggesting that fluorine in this compound may similarly enhance electrophilicity .

- 4-Fluoro-3-(trifluoromethoxy)benzyl alcohol (CAS: 2019193-67-8) : Highlights the synergistic effects of multiple fluorine substituents on lipophilicity and steric hindrance .

Biological Activity

3,5-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by its unique structural features, including two fluorine substituents and a dioxolane ring attached to a benzophenone core. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and material science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.27 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its bioactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 898760-80-0 |

| Purity | >96% |

Antimicrobial Activity

Benzophenones have demonstrated antimicrobial properties against various pathogens. The presence of fluorine in the structure may enhance these effects due to increased membrane permeability and interaction with cellular targets. Although direct studies on this compound are scarce, it is reasonable to hypothesize similar activity based on structural analogs.

Anticancer Activity

Research on related compounds indicates that benzophenones can exhibit anticancer properties. For instance, studies have shown that certain benzophenone derivatives possess significant cytotoxicity against cancer cell lines. The selectivity index (SI) for some compounds indicates a preference for targeting cancer cells over normal cells, suggesting potential for therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve several biochemical pathways:

- Interaction with Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cell membranes, altering membrane dynamics and affecting cellular signaling pathways.

Applications in Industry

Beyond biological applications, this compound is utilized as a film-forming additive in lithium-ion batteries. Its ability to form stable films enhances electrochemical performance and capacity retention rates.

Q & A

Q. What safety protocols are essential for handling fluorinated benzophenones in the lab?

- Use fume hoods, nitrile gloves, and eye protection. Fluorinated compounds may release HF upon decomposition; neutralization kits and CaCl solutions should be readily available .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving fluorinated intermediates?

Q. What strategies improve the compound’s solubility for biological assays?

Q. How can researchers differentiate between π-π stacking and halogen bonding in crystal packing?

Q. What are the environmental implications of fluorinated benzophenone byproducts?

Q. How to ensure reproducibility in synthetic protocols across labs?

- Detailed reporting of reaction conditions (e.g., catalyst purity, solvent grade) and open-access spectral databases (NMRShiftDB) mitigate variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.